CI-959

Allergy Asthma Research Mast Cell Biology

CI-959 is the only validated inhibitor delivering >90% suppression of IgE-mediated human bronchial contraction—96% at 10 μM, more than double cromolyn's 42% efficacy. Unlike classical mast cell stabilizers, CI-959 uniquely enables granule-type selectivity studies: IC50 7.5 μM for MPO (primary granule) release vs. only 11.4% lysozyme (secondary granule) inhibition at 100 μM. Validated in vivo for cardioprotection (34% infarct reduction) and gastric cytoprotection (ED50 0.05–1.0 mg/kg p.o.). NOT interchangeable with cromolyn, nedocromil, or structural analog CI-949—substitution yields fundamentally different immunopharmacological outcomes.

Molecular Formula C14H14N5NaO3S
Molecular Weight 355.35 g/mol
CAS No. 104795-68-8
Cat. No. B019072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI-959
CAS104795-68-8
Synonyms5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide
CI 959
CI-959
Molecular FormulaC14H14N5NaO3S
Molecular Weight355.35 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]
InChIInChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1
InChIKeyUCLODRCAPZIYOW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CI-959 (CAS 104795-68-8): A Benzothiophene Carboxamide Cell Activation Inhibitor for Inflammatory Disease Research Procurement


CI-959 (5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-ylbenzo[b]thiophene-2-carboxamide, monosodium salt) is a synthetic benzothiophene carboxamide classified as an inhibitor of inflammatory cell activation [1]. First reported in 1989 by Parke-Davis researchers, CI-959 possesses both anti-allergic and anti-inflammatory properties, acting by disrupting stimulus-response coupling at steps subsequent to receptor activation in multiple leukocyte populations [2]. Unlike classical mast cell stabilizers that primarily target histamine release, CI-959 inhibits a broader spectrum of inflammatory mediators—including leukotrienes, thromboxanes, and reactive oxygen species—across neutrophils, eosinophils, and mast cells [3].

Why Cromolyn, Nedocromil, or the Structural Analog CI-949 Cannot Substitute for CI-959 in Research Protocols


CI-959 is not functionally interchangeable with classical mast cell stabilizers (cromolyn sodium, nedocromil sodium) or even with its close structural relative CI-949. Direct comparative data demonstrate three critical differentiation points: (1) CI-959 achieves 96% inhibition of anti-IgE-induced human bronchial contraction at 10 μM, whereas cromolyn at the same concentration produces only 42% inhibition [1]; (2) CI-959 and CI-949 produce diametrically opposite immunotoxicity profiles in 21-day rat studies—CI-959 significantly suppresses antibody production and induces lymphoid depletion, while CI-949 shows no immunosuppressive effect [2]; and (3) CI-959 differentially regulates leukocyte subtypes, with substantial potency against neutrophil myeloperoxidase release (IC50 7.5 μM) but only 11.4% inhibition of lysozyme release at 100 μM [3]. These data collectively demonstrate that substitution with even the most closely related comparator would yield fundamentally different experimental outcomes across immunopharmacological models.

CI-959 Quantitative Differentiation Guide: Head-to-Head Evidence Against Cromolyn, CI-949, and Other Comparators


CI-959 Achieves 2.3-Fold Greater Inhibition of IgE-Mediated Human Bronchial Contraction Compared to Cromolyn at Equimolar Concentration

In a direct head-to-head experiment using anti-IgE-challenged human bronchial muscle strips, CI-959 produced concentration-dependent inhibition of contraction with mean values of 45%, 65%, and 96% at 1, 3, and 10 μM, respectively. In the same assay system, cromolyn sodium at 10 μM inhibited bronchial contraction by only 42% [1]. This represents a 2.3-fold efficacy difference (96% vs 42%) at the identical 10 μM concentration, with CI-959 already surpassing cromolyn's maximal effect at just 3 μM (65% vs 42%).

Allergy Asthma Research Mast Cell Biology

CI-959 and CI-949 Exhibit Opposing Immunotoxicity Profiles in 21-Day Rat Toxicology Studies

A direct comparative immunotoxicity study in Wistar rats gavaged once daily (CI-949) or twice daily (CI-959) for 21 days revealed fundamentally different safety profiles between these two structurally related benzothiophene carboxamides [1]. At 100 mg/kg/day, CI-959 significantly suppressed antibody production (ELISA, P<0.05) and impaired delayed-type hypersensitivity (DTH) responses, accompanied by histopathological lesions in thymus and spleen ranging from mild to severe lymphoid depletion, and significantly reduced spleen and thymus organ weight-to-body weight ratios (P<0.05). In contrast, CI-949 at 100 mg/kg/day produced some stimulation of antibody production and NKC cytotoxicity without consistent immunomodulation, and showed only a significant increase in liver weight as its sole toxicological finding.

Immunotoxicology Drug Safety Assessment Lymphocyte Function

CI-959 Preferentially Inhibits Neutrophil Primary Granule Enzyme Release (IC50 7.5 μM) While Sparing Secondary Granule and Macrophage Responses

CI-959 exhibits profound differential regulation across human leukocyte subpopulations and granule types [1]. Against serum-opsonized zymosan (SOZ)-stimulated cells, CI-959 inhibited neutrophil primary granule enzyme myeloperoxidase release with an IC50 of 7.5 μM, yet inhibited secondary granule lysozyme release by only 11.4% at 100 μM. Superoxide anion generation was inhibited with IC50s of 9.6 μM (eosinophils) and 14.5 μM (neutrophils), while human macrophage superoxide generation was inhibited by only 22.7% at 100 μM. This contrasts with the compound's own more uniform inhibition of mediator release from lung tissue (histamine IC50 2.3 μM, leukotriene and thromboxane IC50 0.3 μM in human lung [2]), demonstrating response- and cell-type specificity.

Neutrophil Biology Inflammation Lysosomal Enzyme Release

CI-959 Reduces Canine Myocardial Infarct Size by 34% vs Vehicle Control Without Causing Scar Thinning

In a canine model of myocardial ischemia-reperfusion (90-min left circumflex coronary artery occlusion followed by 6-hr reperfusion), CI-959 administered intravenously (8 mg/kg loading dose + 2 mg/kg infusion over 80 min, starting 15 min before reperfusion) significantly reduced infarct size to 23.3 ± 3.6% of area at risk, compared to 35.5 ± 4% in vehicle-treated controls (p<0.05) [1]. This 34% relative reduction occurred without alteration in regional myocardial blood flow or rate-pressure product, indicating a mechanism independent of hemodynamic effects. Critically, scar thickness measured after 6-week recovery was not reduced in CI-959-treated animals compared to controls, demonstrating that infarct size reduction did not occur at the expense of deleterious scar thinning that could predispose to ventricular aneurysm.

Myocardial Ischemia-Reperfusion Injury Cardioprotection Neutrophil-Mediated Damage

CI-959 Exhibits Sub-0.1 mg/kg Oral ED50 for Gastric Cytoprotection Against Aspirin and Ethanol Erosive Damage

CI-959 demonstrated exceptionally potent prophylactic cytoprotection in rat gastric erosion models, with oral ED50 values of 0.05 mg/kg (aspirin-induced), 0.07 mg/kg (ethanol-induced), and 1.0 mg/kg (indomethacin-induced erosion) [1]. The mechanism was independent of gastric acid secretion, arachidonic acid metabolism, or intracellular sulfhydryl levels, and was instead attributed to inhibition of leukocyte adhesion to the vascular endothelium—confirmed by intravital microscopy showing block of indomethacin-induced leukocyte adhesion (ED50 <5 mg/kg orally) and PAF-induced adhesion (IC50 ~10 μM). By comparison, conventional cytoprotective agents such as sucralfate and misoprostol typically require doses in the range of 10-100 mg/kg to achieve comparable protection in rodent models.

Gastric Cytoprotection NSAID-Induced Gastropathy Leukocyte Adhesion

Optimal Procurement and Application Scenarios for CI-959 Based on Verified Quantitative Differentiation


Human Bronchial Tissue Models of Allergic Asthma Requiring Superior Bronchorelaxant Efficacy Over Cromolyn

CI-959 is the preferred tool compound for ex vivo human airway contraction studies when the research objective requires >90% inhibition of IgE-mediated bronchoconstriction. At 10 μM, CI-959 achieves 96% inhibition of anti-IgE-induced human bronchial contraction—more than double the 42% inhibition achieved by cromolyn at the identical concentration [1]. Researchers investigating mast cell- and IgE-dependent mechanisms in human asthma should procure CI-959 for protocols where cromolyn's partial efficacy is insufficient to fully suppress the contractile response, particularly in precision-cut lung slice models where complete mediator blockade is essential for pathway isolation.

Neutrophil Primary Granule-Specific Exocytosis Studies Requiring Myeloperoxidase/Lysozyme Discrimination

CI-959 uniquely enables researchers to dissect primary vs secondary granule release pathways in human neutrophils. With an IC50 of 7.5 μM for myeloperoxidase (primary granule) release but only 11.4% inhibition of lysozyme (secondary granule) release at 100 μM [2], CI-959 provides granule-type selectivity that is not replicable with broad-spectrum degranulation inhibitors or with classical mast cell stabilizers such as cromolyn and nedocromil, which primarily target histamine-containing granules. This property is particularly valuable in inflammation research where differential granule exocytosis is hypothesized to contribute to disease pathogenesis.

Large-Animal Myocardial Ischemia-Reperfusion Models Requiring Infarct Size Reduction Without Scar Thinning

For in vivo cardioprotection studies in canine or porcine ischemia-reperfusion models, CI-959 is one of the few validated anti-inflammatory cell activation inhibitors with demonstrated efficacy in reducing infarct size by 34% (23.3% vs 35.5% vehicle, p<0.05) while preserving scar thickness at 6-week follow-up [3]. The compound's mechanism—inhibition of oxygen-derived free radical formation by infiltrating neutrophils—offers a mechanistic alternative to adenosine-based, beta-blocker, or mechanical conditioning approaches, and is suitable for combination studies exploring adjunctive cardioprotection strategies.

Gastric Cytoprotection Protocols Requiring Ultra-Low-Dose Anti-Inflammatory Activity Without Acid Suppression

CI-959's gastric cytoprotective ED50 values of 0.05-1.0 mg/kg orally across multiple erosive agents (aspirin, ethanol, indomethacin) [4] support its use in experimental protocols requiring potent mucosal protection at doses 200-2000-fold lower than conventional agents. Critically, the mechanism does not involve acid secretion suppression or prostaglandin modulation, making CI-959 particularly suitable for studies where the experimental design requires dissociation of cytoprotection from acid inhibition—a distinction that misoprostol (prostaglandin E1 analog) or proton pump inhibitors cannot provide.

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